REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1(=[O:11])[O:10][C:8](=[O:9])[CH2:7][CH2:6]1.[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([S:19]([NH:22][CH:23]2[CH2:31][C:30]3[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=3)[CH2:24]2)(=[O:21])=[O:20])=[CH:15][CH:14]=1.Cl>C(Cl)CCl>[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([S:19]([NH:22][CH:23]2[CH2:31][C:30]3[C:25](=[CH:26][CH:27]=[C:28]([C:5](=[O:11])[CH2:6][CH2:7][C:8]([OH:10])=[O:9])[CH:29]=3)[CH2:24]2)(=[O:21])=[O:20])=[CH:15][CH:14]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
38.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
2-p-chlorobenzenesulphonamido-indane
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)NC1CC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In the course of this, a clear solution is formed
|
Type
|
CUSTOM
|
Details
|
the reaction product is isolated from the organic phase
|
Type
|
CUSTOM
|
Details
|
It is recrystallised from glacial acetic acid
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)NC1CC2=CC=C(C=C2C1)C(CCC(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |